An In-depth Technical Guide to the Physical and Chemical Properties of Disulfate
An In-depth Technical Guide to the Physical and Chemical Properties of Disulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The disulfate anion, also known as pyrosulfate, with the chemical formula S₂O₇²⁻, is a sulfur oxyanion of significant interest in various chemical fields. Structurally, it consists of two corner-sharing SO₄ tetrahedra linked by a bridging oxygen atom. This unique structure, where sulfur is in its highest oxidation state of +6, imparts specific physical and chemical properties that are critical for its applications in synthesis, catalysis, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of disulfates, detailed experimental protocols for their synthesis and characterization, and visualizations of their fundamental structures and reactions.
Physical Properties of Disulfates
The physical properties of disulfate salts are largely dependent on the counter-ion. Sodium and potassium disulfates are two of the most common and well-characterized examples.
Quantitative Physical Data
| Property | Sodium Disulfate (Na₂S₂O₇) | Potassium Disulfate (K₂S₂O₇) |
| Molar Mass | 222.11 g/mol | 254.32 g/mol |
| Appearance | White crystalline solid | White crystalline solid or powder |
| Melting Point | 400.9 °C | 325 °C |
| Boiling Point | Decomposes at 460 °C | Decomposes above 600 °C |
| Density | 2.658 g/cm³ | 2.28 g/cm³ at 25 °C |
| Solubility in Water | Hydrolyzes | 25.4 g/L at 20 °C (decomposes) |
| Crystal Structure | Monoclinic | - |
Chemical Properties of Disulfates
The chemical behavior of the disulfate ion is characterized by its thermal decomposition and its reactivity in aqueous solutions.
Key Chemical Reactions
Thermal Decomposition: Disulfates are stable at moderate temperatures but decompose upon strong heating to form the corresponding sulfate (B86663) and sulfur trioxide.
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Sodium Disulfate: Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g) (above 460 °C)
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Potassium Disulfate: K₂S₂O₇(s) → K₂SO₄(s) + SO₃(g) (above 600 °C)
Hydrolysis: In aqueous solutions, disulfates readily hydrolyze to form hydrogensulfate ions.
S₂O₇²⁻(aq) + H₂O(l) → 2HSO₄⁻(aq)
Quantitative Chemical Data
| Property | Value |
| Thermal Decomposition of Na₂S₂O₇ | Onset at ~400 °C, complete decomposition above 460 °C. Products: Na₂SO₄ and SO₃. |
| Thermal Decomposition of K₂S₂O₇ | Onset above 325 °C, complete decomposition above 600 °C. Products: K₂SO₄ and SO₃. |
| S-O Terminal Bond Length | 1.40-1.43 Å |
| S-O Bridging Bond Length | 1.52-1.54 Å |
Experimental Protocols
Synthesis of Potassium Disulfate from Potassium Bisulfate
Principle: Potassium disulfate is synthesized by the thermal decomposition of potassium bisulfate, which results in the elimination of water.
2KHSO₄(s) → K₂S₂O₇(s) + H₂O(g)
Materials:
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Potassium bisulfate (KHSO₄), anhydrous
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Crucible (porcelain or platinum)
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Furnace
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Desiccator
Procedure:
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Place a known quantity of anhydrous potassium bisulfate into a crucible.
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Heat the crucible in a furnace at a temperature between 250-300 °C.
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Maintain this temperature until the evolution of water vapor ceases. This can be monitored by observing the cessation of condensation on a cool surface held above the crucible.
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Once the reaction is complete, cool the crucible in a desiccator to prevent the hygroscopic product from absorbing atmospheric moisture.
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The resulting white solid is potassium disulfate.
Characterization Techniques
Objective: To determine the thermal stability and decomposition profile of a disulfate salt.
Instrumentation:
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Simultaneous Thermal Analyzer (TGA/DSC)
Procedure:
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Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
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Weigh approximately 5-10 mg of the disulfate sample into an alumina (B75360) or platinum crucible.
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Place the crucible in the TGA/DSC furnace.
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Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.
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Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 50 mL/min to purge the furnace.
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Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
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Analyze the resulting curves to identify the onset of decomposition and the temperature range of the decomposition steps.
Objective: To identify the vibrational modes of the disulfate ion.
Instrumentation:
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FTIR spectrometer with a suitable detector (e.g., DTGS)
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KBr pellet press kit or ATR accessory
Procedure (KBr Pellet Method):
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Thoroughly dry high-purity potassium bromide (KBr) powder in an oven.
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Grind approximately 1-2 mg of the disulfate sample with 100-200 mg of the dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
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Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
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Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the S-O stretching and bending vibrations of the disulfate ion.
Objective: To obtain complementary vibrational information to FTIR, particularly for symmetric stretching modes.
Instrumentation:
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Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)
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Microscope for sample focusing
Procedure:
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Place a small amount of the solid disulfate sample on a microscope slide.
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Focus the laser beam onto the sample using the microscope objective.
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Acquire the Raman spectrum over a suitable spectral range (e.g., 100-1400 cm⁻¹).
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Set the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
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Identify the Raman shifts corresponding to the vibrational modes of the disulfate ion.
Objective: To determine the precise three-dimensional atomic arrangement, bond lengths, and bond angles in a disulfate crystal.
Instrumentation:
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Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
Procedure:
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Mount a suitable single crystal (typically < 0.5 mm in all dimensions) of the disulfate salt on a goniometer head.
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Center the crystal in the X-ray beam.
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Collect a series of diffraction images by rotating the crystal in the X-ray beam.
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Process the diffraction data to determine the unit cell parameters and the intensities of the reflections.
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Solve the crystal structure using direct methods or Patterson methods.
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Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizations
Caption: Structure of the Disulfate Anion
Caption: Formation from Hydrogensulfate
Caption: Thermal Decomposition of Disulfate
